molecular formula C22H14ClFN4O6S B2999134 Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-54-7

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2999134
CAS RN: 851949-54-7
M. Wt: 516.88
InChI Key: PLMDGVYDUOIAGK-UHFFFAOYSA-N
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Description

Compounds of this nature are typically organic molecules that contain several functional groups. They are often used in the field of medicinal chemistry for drug discovery .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. Common techniques might include nucleophilic substitution reactions, amide bond formations, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the functional groups present. For example, the amide group might undergo hydrolysis, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate's chemical reactivity and synthesis methods are pivotal in its scientific research applications. For instance, compounds with similar structural frameworks have been synthesized through condensation reactions, employing various reagents such as chloroacetic acid, diethyl malonate, and hydrazine hydrate, showcasing the compound's potential in forming novel heterocycles with potential anticancer activity Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors.

Anticancer and Antimicrobial Properties

Research on structurally similar thieno[3,4-d]pyridazine derivatives has highlighted their promising anticancer and antimicrobial properties. For example, certain thieno[2,3-c]pyridazines synthesized using related methodologies demonstrated notable antibacterial activities, hinting at the potential biomedical applications of this compound in developing new antimicrobial agents Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material.

Potential in Herbicidal Activities

The compound's framework is also being explored for its utility in agriculture, particularly in the synthesis of herbicidal agents. Derivatives of pyridazine, similar in structure to this compound, have shown significant herbicidal activity, offering a pathway for the development of new agrochemicals Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could involve modifying the structure to improve its properties, studying its mechanism of action in more detail, or exploring new applications .

properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-14-10-35-20(25-19(29)11-3-8-15(23)16(9-11)28(32)33)17(14)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDGVYDUOIAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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